2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine
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Overview
Description
2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including pyrazine, piperazine, and pyridine moieties. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting pyridine with piperazine under controlled conditions.
Alkyne Addition: The piperazine intermediate is then subjected to an alkyne addition reaction, where but-2-yn-1-yl groups are introduced.
Pyrazine Formation: The final step involves the formation of the pyrazine ring through a cyclization reaction, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-fibrotic activities
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share structural similarities and exhibit diverse biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds are explored for their anti-tubercular activity.
Uniqueness
2-Methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrazine is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C23H30N6O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-methyl-6-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine |
InChI |
InChI=1S/C23H30N6O/c1-20-18-24-19-23(26-20)28-11-7-21(8-12-28)30-17-5-4-10-27-13-15-29(16-14-27)22-6-2-3-9-25-22/h2-3,6,9,18-19,21H,7-8,10-17H2,1H3 |
InChI Key |
WRIHEHOWSROUOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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